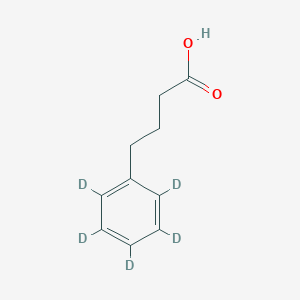
Glyphosate-C2-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyphosate-C2-d2, also known as N-(Phosphonomethyl)glycine-C2-d2, is an isotopic analog of glyphosate. Glyphosate itself is a broad-spectrum systemic herbicide widely used for weed control. The isotopic analog, this compound, is primarily used in scientific research to study the behavior and effects of glyphosate in various environments and biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glyphosate-C2-d2 involves the incorporation of deuterium atoms into the glyphosate molecule. One common method for synthesizing glyphosate is through the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process can be adapted to introduce deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of glyphosate typically involves the reaction of glycine with formaldehyde and phosphorous acid. For the deuterated version, deuterated reagents are used to ensure the incorporation of deuterium atoms. The process involves several steps, including dealkylation and oxidation, to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Glyphosate-C2-d2 undergoes various chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA) and other by-products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at the phosphonomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), which is a primary degradation product of glyphosate, and other minor by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Glyphosate-C2-d2 is used extensively in scientific research to study the environmental fate and behavior of glyphosate. Its applications include:
Mecanismo De Acción
Glyphosate-C2-d2, like glyphosate, inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. By inhibiting EPSPS, glyphosate disrupts the production of these amino acids, leading to the death of the targeted plants .
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate: The non-deuterated version of Glyphosate-C2-d2, widely used as a herbicide.
Aminomethylphosphonic acid (AMPA): A primary degradation product of glyphosate.
N-(Phosphonomethyl)iminodiacetic acid (PhIDAA): An intermediate in the synthesis of glyphosate
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows researchers to trace and study the behavior of glyphosate in various systems with high precision. This makes it an invaluable tool in environmental and biological research .
Propiedades
Fórmula molecular |
C3H8NO5P |
|---|---|
Peso molecular |
171.09 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2 |
Clave InChI |
XDDAORKBJWWYJS-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NCP(=O)(O)O |
SMILES canónico |
C(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


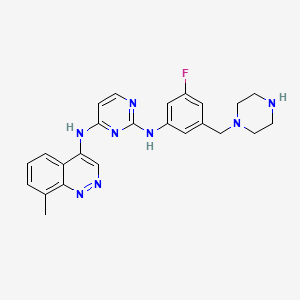
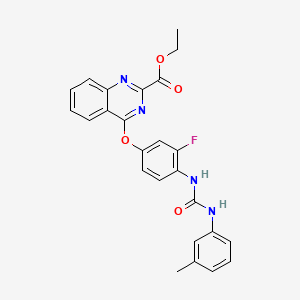
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
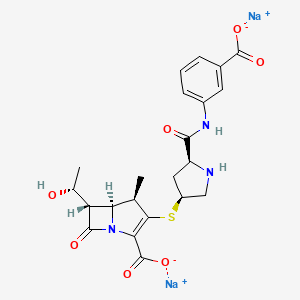
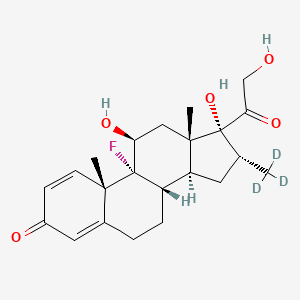
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)


![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
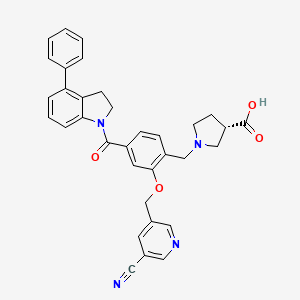
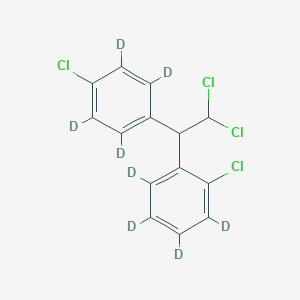
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

